Carboxymethyl-dodecyl-dimethylazanium

Catalog No.
S1891675
CAS No.
66455-29-6
M.F
C16H34NO2+
M. Wt
272.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carboxymethyl-dodecyl-dimethylazanium

CAS Number

66455-29-6

Product Name

Carboxymethyl-dodecyl-dimethylazanium

IUPAC Name

carboxymethyl-dodecyl-dimethylazanium

Molecular Formula

C16H34NO2+

Molecular Weight

272.45 g/mol

InChI

InChI=1S/C16H33NO2/c1-4-5-6-7-8-9-10-11-12-13-14-17(2,3)15-16(18)19/h4-15H2,1-3H3/p+1

InChI Key

DVEKCXOJTLDBFE-UHFFFAOYSA-O

SMILES

CCCCCCCCCCCC[N+](C)(C)CC(=O)O

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CC(=O)O

Carboxymethyl-dodecyl-dimethylazanium is a zwitterionic surfactant belonging to the alkyl betaine family . Its chemical structure consists of a positively charged quaternary ammonium group and a negatively charged carboxylate group, connected by a dodecyl (12-carbon) alkyl chain . The molecular formula of this compound is C16H34NO2+, with a molecular weight of 272.45 g/mol .

The compound exists as a clear liquid at room temperature (25°C) and has a specific gravity of 1.03-1.06 at 20°C . It is highly soluble in water due to its zwitterionic nature, which allows it to interact with both polar and non-polar substances.

The mechanism of action of CMDDMA depends on the specific application. Here are some potential scenarios:

  • Antimicrobial activity: Cationic surfactants like CMDDMA can disrupt the cell membranes of microorganisms, leading to cell death. However, the specific effectiveness of CMDDMA against various microbes requires further investigation [].
  • Gene delivery: Cationic surfactants can interact with and condense DNA molecules, facilitating their delivery into cells for gene therapy applications. The suitability of CMDDMA for this purpose needs further research.

  • pH-dependent behavior: In alkaline solutions, it behaves like an anionic surfactant, while in acidic conditions, it exhibits cationic properties .
  • Complex formation: It can form complexes with anionic surfactants, such as sodium lauryl sulfate (SLS) or sodium lauryl ether sulfate (SLES) .
  • Hydrolysis: The compound is resistant to hydrolysis, which contributes to its stability in aqueous solutions.

Carboxymethyl-dodecyl-dimethylazanium exhibits several biological activities:

  • Antimicrobial properties: As a quaternary ammonium compound, it possesses some antimicrobial activity, although it is generally milder compared to other quaternary ammonium compounds .
  • Skin and eye irritation: It has a lower irritation potential compared to anionic surfactants, making it suitable for use in personal care products .
  • Biodegradability: The compound is readily biodegradable under aerobic conditions, which is an important environmental consideration .
  • Aquatic toxicity: It is classified as moderately toxic to aquatic organisms based on studies with freshwater invertebrates .

The synthesis of carboxymethyl-dodecyl-dimethylazanium involves a multi-step process:

  • Fatty alcohol derivation: The process begins with fatty alcohols derived from natural sources such as palm, palm kernel, or coconut oil .
  • Reductive amination: The fatty alcohols react with a secondary amine under reductive conditions to produce tertiary amines .
  • Quaternization: The tertiary amine intermediates react with sodium chloroacetate (SCA) to form the final alkyl betaine surfactant .

It's worth noting that the use of high-purity sodium chloroacetate is crucial to minimize the formation of dichloroacetic acid (DCA), a suspected carcinogen, as a byproduct .

Carboxymethyl-dodecyl-dimethylazanium finds applications in various industries:

  • Personal care products: It is used in shampoos, body washes, and facial cleansers due to its mildness and foam-enhancing properties .
  • Household cleaning products: The compound is utilized in various cleaning formulations for its detergency and foaming capabilities .
  • Industrial applications: It can be used in industrial cleaning processes and as an emulsifier in various formulations.
  • Textile industry: The compound may be used as a softener or antistatic agent in fabric treatments.

Carboxymethyl-dodecyl-dimethylazanium interacts with various substances:

Similar Compounds: Comparison and Uniqueness

Carboxymethyl-dodecyl-dimethylazanium belongs to a family of quaternary ammonium compounds. Some similar compounds include:

  • Benzalkonium compounds: These are cationic surfactants with a benzyl group attached to the quaternary nitrogen . Unlike carboxymethyl-dodecyl-dimethylazanium, they lack a carboxylate group and are not zwitterionic.
  • Didecyldimethylammonium chloride: This is another quaternary ammonium compound used as a disinfectant . It differs from carboxymethyl-dodecyl-dimethylazanium in its structure and lack of a carboxylate group.
  • Other alkyl betaines: Compounds with varying alkyl chain lengths, such as lauryl betaine and myristyl betaine, are structurally similar but differ in their carbon chain length .
  • Amine oxides: These are similar in structure but lack the carboxylate group, resulting in different chemical properties.

The uniqueness of carboxymethyl-dodecyl-dimethylazanium lies in its zwitterionic nature, which provides a balance between its cationic and anionic properties. This characteristic allows it to function effectively across a wide pH range and interact favorably with both anionic and cationic species in solution . Its mildness and compatibility with other surfactants make it particularly valuable in personal care formulations.

Atomic Composition and Bonding Configuration

Carboxymethyl-dodecyl-dimethylazanium represents a zwitterionic surfactant belonging to the alkyl betaine family, characterized by its unique molecular formula of C16H34NO2+ with a molecular weight of 272.45 grams per mole [2]. The compound exhibits a distinctive amphiphilic structure comprising a positively charged quaternary ammonium group and a negatively charged carboxylate group, interconnected by a twelve-carbon alkyl chain . This molecular architecture positions the compound as a member of the quaternary ammonium compound class, where the nitrogen atom maintains a permanent positive charge independent of solution pH conditions [3].

Table 1: Molecular Composition of Carboxymethyl-dodecyl-dimethylazanium

PropertyValue
Molecular FormulaC16H34NO2+
Molecular Weight (g/mol)272.45
Chemical Structure TypeZwitterionic surfactant/Alkyl betaine
Quaternary Ammonium CoreN+ (quaternary ammonium)
Carboxymethyl Group-CH2-COO- (carboxylate)
Dodecyl Chain Length12 carbon atoms
Total Carbon Atoms16
Total Hydrogen Atoms34
Nitrogen Atoms1
Oxygen Atoms2

The structural framework demonstrates the presence of three distinct functional domains that collectively define the compound's physicochemical properties [2]. The molecular composition reveals a carefully balanced arrangement of hydrophilic and hydrophobic elements, with the quaternary ammonium and carboxylate groups providing ionic character while the dodecyl chain contributes hydrophobic properties [2] [3].

Quaternary Ammonium Core Structure

The quaternary ammonium center constitutes the primary structural feature of carboxymethyl-dodecyl-dimethylazanium, exhibiting a tetrahedral geometry characteristic of sp3 hybridized nitrogen atoms [4] [5]. The nitrogen atom forms four covalent bonds with carbon atoms, maintaining bond angles of approximately 109.5 degrees throughout the tetrahedral arrangement [6] [7]. This geometric configuration ensures optimal spatial distribution of electron density around the positively charged nitrogen center [4] [5].

The quaternary ammonium functionality demonstrates exceptional chemical stability, remaining unreactive toward strong electrophiles, oxidants, and acids due to the permanent positive charge on the nitrogen atom [5]. Unlike primary, secondary, or tertiary ammonium species, the quaternary ammonium cation maintains its charged state independent of environmental pH conditions [4] [8]. This structural stability stems from the complete saturation of the nitrogen's valence shell through four covalent bonds, eliminating lone pair electrons that could participate in protonation-deprotonation equilibria [9] [5].

The bonding configuration within the quaternary ammonium core involves three methyl groups and one carboxymethyl substituent attached to the central nitrogen atom [2] [3]. Each nitrogen-carbon bond exhibits typical single bond characteristics with bond lengths of approximately 1.47-1.49 Angstroms, consistent with sp3-sp3 carbon-nitrogen bonding patterns [2]. The tetrahedral geometry maximizes the spatial separation of substituents, minimizing steric hindrance and optimizing molecular stability [4] [6].

Table 2: Bonding Configuration and Geometry

Structural ComponentGeometryHybridization
Quaternary Ammonium CenterTetrahedralsp3
N-C Bond Angles~109.5°sp3
Carboxyl Carbon (sp2)Trigonal planarsp2
C=O Bond Angle~120°sp2
C-O-H Bond Angle~120°sp2
Dodecyl Chain C-C-C~109.5°sp3
Chain ConformationZigzag (all-trans)sp3

Carboxymethyl Functional Group Geometry

The carboxymethyl functional group represents a critical structural element that imparts zwitterionic character to carboxymethyl-dodecyl-dimethylazanium through its carboxylate functionality [2]. The carboxyl carbon atom adopts sp2 hybridization, resulting in a trigonal planar geometry with bond angles of approximately 120 degrees [10] [11]. This planar configuration facilitates resonance stabilization within the carboxylate group, contributing to the overall molecular stability [10] [11].

The carbon-oxygen double bond in the carboxyl group exhibits typical characteristics of sp2 hybridized carbon systems, with the carbonyl carbon forming three sigma bonds and participating in pi bonding with the oxygen atom [11]. The hydroxyl oxygen atom also demonstrates sp2 hybridization, allowing one of its lone pair electrons to conjugate with the pi system of the carbonyl group [11]. This conjugation creates resonance structures that distribute electron density across both oxygen atoms, enhancing the stability of the carboxylate anion [10] [11].

The geometry of the carboxymethyl group directly influences the compound's amphiphilic properties by positioning the negatively charged carboxylate functionality at an optimal distance from the positively charged quaternary ammonium center [2]. The methylene bridge (-CH2-) connecting the carboxyl group to the quaternary nitrogen provides sufficient spatial separation to minimize intramolecular electrostatic interactions while maintaining the zwitterionic character essential for surfactant activity [2].

The planar configuration of the carboxyl group enables effective hydrogen bonding interactions with water molecules, contributing to the hydrophilic nature of this molecular region [11]. The electron-rich oxygen atoms serve as hydrogen bond acceptors, while the acidic hydrogen (when present in the protonated form) can function as a hydrogen bond donor [11]. These interactions significantly influence the compound's solubility characteristics and interfacial behavior in aqueous systems [2].

Dodecyl Chain Conformational Dynamics

The dodecyl chain component of carboxymethyl-dodecyl-dimethylazanium exhibits complex conformational dynamics characterized by rotation about carbon-carbon single bonds throughout the twelve-carbon aliphatic sequence [12] [13]. The chain demonstrates a preference for all-trans conformations under ambient conditions, adopting an extended zigzag configuration that maximizes the distance between terminal carbon atoms [12] [14]. This extended conformation minimizes steric interactions between adjacent methylene groups while optimizing van der Waals interactions along the chain length [12].

Conformational analysis reveals that the dodecyl chain exhibits varying degrees of flexibility along its length, with terminal carbons demonstrating the highest rotational freedom and carbons near the quaternary ammonium head group showing more restricted motion [12] [15]. The rotational barriers for carbon-carbon bonds typically range from 8-15 kilojoules per mole, with values decreasing as distance from the charged head group increases [13] [15]. This gradient in conformational flexibility reflects the diminishing influence of electrostatic interactions as distance from the ionic center increases [12].

Trans-gauche isomerization represents the primary mechanism for conformational changes within the dodecyl chain, with gauche conformations typically occurring as part of kink sequences rather than isolated defects [12]. Molecular dynamics simulations indicate that gauche bonds appear predominantly in kink formations consisting of gauche-trans-gauche sequences, which facilitate chain flexibility while maintaining overall extended conformations [12]. The frequency of gauche defects increases with temperature and decreases with increasing chain packing density [12] [15].

Table 5: Conformational Dynamics of Structural Components

Structural RegionFlexibilityPreferred ConformationRotational Barrier (kJ/mol)
Quaternary Ammonium HeadRigid (tetrahedral)Fixed geometryN/A (fixed)
Carboxymethyl LinkerSemi-flexibleExtended8-12
Dodecyl Chain (C1-C4)Moderate flexibilityAll-trans zigzag12-15
Dodecyl Chain (C5-C8)High flexibilityTrans with gauche defects10-13
Dodecyl Chain (C9-C12)Highest flexibilityMultiple conformers8-10
Terminal MethylFree rotationSpherical averaging3-5

The conformational behavior of the dodecyl chain significantly influences the compound's aggregation properties and interfacial activity [12] [15]. Extended trans conformations promote efficient packing in micelles and monolayers, while gauche defects introduce kinks that can affect packing density and stability [12]. The balance between conformational entropy and intermolecular interactions determines the optimal chain configuration in different environments [15].

Stereoelectronic Properties

Charge Distribution Patterns

The charge distribution within carboxymethyl-dodecyl-dimethylazanium exhibits a distinctive bipolar pattern characteristic of zwitterionic molecules, with discrete regions of positive and negative charge separated by a neutral hydrophobic domain [2]. The quaternary ammonium center carries a localized positive charge of +1, while the carboxylate functionality bears a corresponding negative charge of -1, resulting in an overall electrically neutral molecule with significant internal charge separation [3].

The positive charge density concentrates at the quaternary nitrogen atom, where the permanent cationic character arises from the tetrahedral arrangement of four covalent bonds [4] [5]. This charge localization creates an electron-deficient environment around the nitrogen center, influencing the electronic properties of adjacent carbon atoms through inductive effects [4]. The quaternary ammonium region demonstrates strong electrostatic potential, capable of participating in ion-dipole interactions and electrostatic binding with anionic species [8] [5].

The carboxylate group exhibits electron-rich character due to resonance delocalization of the negative charge across both oxygen atoms [10] [11]. This charge distribution enhances the nucleophilic character of the carboxylate functionality while providing multiple sites for electrophilic interaction [11]. The electron density distribution within the carboxylate group demonstrates significant polarization, with oxygen atoms carrying partial negative charges that contribute to the overall dipolar character of the molecule [10] [11].

Table 3: Charge Distribution Patterns

RegionCharge CharacterElectronic Environment
Quaternary Ammonium CenterPositive (+1)Electron deficient
Carboxylate GroupNegative (-1)Electron rich
Dodecyl ChainNeutral (hydrophobic)Electron neutral
Overall Molecular ChargeZwitterionic (neutral)Dipolar

The dodecyl chain maintains essentially neutral character throughout its length, with only minor charge polarization resulting from inductive effects transmitted from the ionic head group [16]. The aliphatic carbons demonstrate typical electron density distributions associated with saturated hydrocarbon systems, contributing minimal dipolar character to the overall molecular electronic structure [17] [16]. The hydrophobic nature of the alkyl chain contrasts sharply with the highly charged head group region, creating the amphiphilic character essential for surfactant behavior [2].

The spatial separation between positive and negative charge centers generates a significant molecular dipole moment, positioning carboxymethyl-dodecyl-dimethylazanium as a highly polar species despite its overall electrical neutrality [18]. This charge separation enables the molecule to interact favorably with both polar and nonpolar environments, facilitating its function as an interfacial active agent [2] [18].

Dipole Moment Characteristics

Carboxymethyl-dodecyl-dimethylazanium exhibits substantial dipole moment characteristics arising from the spatial separation of its zwitterionic charge centers [18]. The molecular dipole moment is estimated to range between 5-15 Debye units, reflecting the significant charge separation distance between the quaternary ammonium and carboxylate functionalities [19] [18]. This dipole magnitude places the compound among highly polar molecules, despite its overall electrical neutrality [18].

The primary contribution to the molecular dipole moment originates from the vector separation between the positively charged quaternary nitrogen and the negatively charged carboxylate group [19]. The carboxymethyl linker provides optimal spacing for maximum dipole moment generation while maintaining molecular stability [2]. The dipole vector orientation extends from the quaternary ammonium center toward the carboxylate functionality, creating a permanent electric dipole that influences intermolecular interactions [19] [18].

The quaternary ammonium region contributes a localized positive dipole component, while the carboxylate group provides the corresponding negative dipole contribution [4] [11]. The tetrahedral geometry of the quaternary ammonium center optimizes the spatial arrangement for maximum charge separation, while the planar carboxylate configuration ensures effective electron delocalization and charge stabilization [4] [11]. These geometric factors combine to produce a substantial molecular dipole moment that significantly influences the compound's physical and chemical properties [19] [18].

Table 4: Stereoelectronic Properties and Dipole Characteristics

PropertyValue/DescriptionEstimated Range
Molecular Dipole MomentSignificant (zwitterionic)5-15 Debye units
Quaternary Ammonium DipolePositive charge centerLocalized +1 charge
Carboxylate DipoleNegative charge centerLocalized -1 charge
Alkyl Chain ContributionMinimal (nonpolar)~0.1-0.5 D per C-H
Overall Polarity CharacterAmphiphilic zwitterionNet neutral
Electrostatic PotentialBipolar distributionStrong field gradient
Hydrophilic-Lipophilic BalanceBalanced surfactantHLB ~10-14

The alkyl chain provides minimal contribution to the overall molecular dipole moment, with individual carbon-hydrogen bonds contributing approximately 0.1-0.5 Debye units per bond [17] [20]. The cumulative effect of the dodecyl chain remains small compared to the dominant zwitterionic contribution, though the chain orientation can influence the precise dipole vector direction [20] [16]. The flexibility of the alkyl chain allows for some variation in the molecular dipole moment as the chain adopts different conformational states [12] [15].

XLogP3

5.5

GHS Hazard Statements

Aggregated GHS information provided by 244 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (40.57%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (59.43%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (47.54%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (46.31%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (27.46%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (15.16%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H412 (40.98%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

66455-29-6

Dates

Modify: 2024-04-15

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